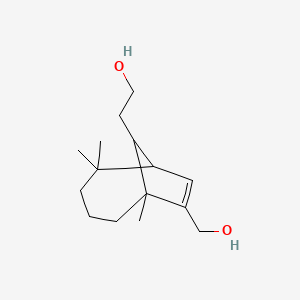
Secolongifolenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secolongifolenediol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a natural product that has been isolated from various plant sources and microbial fermentation broths. This compound is known for its unique bicyclic structure and has been the subject of various scientific studies due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Secolongifolenediol can be synthesized through several synthetic routes. One common method involves the fermentation of the fungus Bipolaris eleusines, which produces this compound in its fermentation broth . The compound can then be extracted and purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound in high purity. The use of advanced biotechnological methods and optimized fermentation conditions can enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Secolongifolenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives from this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound. These products can have different biological activities and applications.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Secolongifolenediol has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its biological activities.
Industry: It is used in the production of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of Secolongifolenediol involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Secolongifolenediol is unique due to its bicyclic structure and specific biological activities. Similar compounds include other sesquiterpenoids such as:
- Longifolene
- Humulene
- Farnesol
These compounds share some structural similarities but differ in their specific biological activities and applications. This compound stands out due to its unique combination of structural features and biological properties.
Properties
IUPAC Name |
2-[8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUMBZJZMMNHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C(C1C=C2CO)CCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














